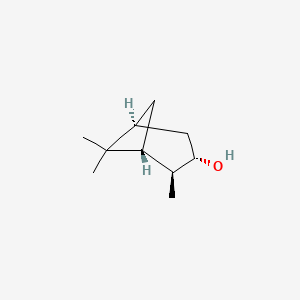

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol

Description

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure consists of a bicyclo[3.1.1]heptane skeleton substituted with hydroxyl (-OH) and methyl groups at positions 3, 2, and 6,4. The stereochemistry (1R,1α,2α,3β,5α) significantly influences its physical and chemical behavior, including solubility, boiling point, and biological interactions. This compound is structurally related to pinene derivatives and shares similarities with camphor and borneol . It has been identified in plant essential oils, such as Dracocephalum tangicum Maxim, and is of interest in synthetic chemistry for applications in fragrances, agrochemicals, and pharmaceuticals .

Properties

CAS No. |

19889-94-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1 |

InChI Key |

REPVLJRCJUVQFA-MAUMQABQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The preparation of (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol involves either:

- Extraction and isolation from natural sources , or

- Chemical synthesis routes involving stereoselective transformations.

Extraction from Natural Sources

- The compound is reported as a constituent of ginger essential oil and related plant extracts.

- Extraction typically involves steam distillation or solvent extraction of plant material, followed by chromatographic separation (e.g., column chromatography, preparative HPLC) to isolate the pure stereoisomer.

- This method yields the natural stereochemistry intact but is limited by plant availability and extraction efficiency.

Chemical Synthesis Approaches

Several synthetic strategies have been developed to prepare this bicyclic alcohol with control over stereochemistry:

Starting from Pinene Derivatives

- The bicyclo[3.1.1]heptane framework is structurally related to pinene, a common bicyclic monoterpene.

- Synthetic routes often start from (+)- or (-)-pinene, exploiting the existing bicyclic skeleton.

- Key steps include regio- and stereoselective hydroxylation at the 3-position to introduce the alcohol group with the desired stereochemistry.

- For example, hydroboration-oxidation or epoxidation followed by regioselective ring opening can be used to install the hydroxyl group.

Stereoselective Hydroxylation

- Hydroxylation methods using reagents such as osmium tetroxide (OsO4), or other oxidants under controlled conditions, allow diastereoselective introduction of the hydroxyl group.

- Catalytic asymmetric hydroxylation with chiral catalysts can improve enantiomeric excess.

Reduction of Ketone Precursors

- Another approach involves synthesizing bicyclic ketones with the same carbon skeleton, followed by stereoselective reduction to the corresponding alcohol.

- Selective reduction agents (e.g., L-Selectride, NaBH4 with chiral auxiliaries) are used to control the stereochemistry at the 3-position.

Cyclization Strategies

- Some syntheses utilize intramolecular cyclization reactions to construct the bicyclo[3.1.1]heptane core, followed by functional group transformations to install the hydroxyl and methyl groups.

- These methods are more complex but allow more flexibility in stereochemical control.

The literature and chemical databases provide physicochemical data and some experimental results related to synthesis and characterization. Below is a summary table of key properties and synthetic insights:

Summary of Preparation Methodologies

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Isolation from ginger or related plants via distillation and chromatography | Preserves natural stereochemistry | Low yield; dependent on plant source |

| Hydroboration-Oxidation | Stereoselective addition of borane to pinene, followed by oxidation to alcohol | High stereocontrol; scalable | Requires chiral starting material or catalysts |

| Ketone Reduction | Preparation of bicyclic ketone intermediate, followed by stereoselective reduction | Good stereochemical control | Multi-step synthesis; requires careful reagent choice |

| Catalytic Hydroxylation | Asymmetric hydroxylation using chiral catalysts | High enantioselectivity | Catalyst cost and availability |

Chemical Reactions Analysis

Oxidation to Pinanone

The compound undergoes oxidation at the hydroxyl group to form pinanone (2,6,6-trimethylbicyclo[3.1.1]heptan-3-one), a ketone with the molecular formula C₁₀H₁₆O. This reaction is a straightforward conversion of the secondary alcohol to a ketone.

Pinanone is a key intermediate in organic synthesis, often used in the production of α-pinene and other terpenoids .

Esterification

The hydroxyl group allows for esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides). While specific esters of this compound are not detailed in the provided sources, general alcohol esterification reactions apply:

Reaction :

(RCOCl = acyl chloride)

This reaction typically occurs under acidic or basic conditions, forming esters that retain the bicyclic framework.

Biological and Natural Product Context

The compound has been identified in Zingiber officinale (ginger), indicating its role in natural product biosynthesis . Its synthesis in plant systems likely involves terpene cyclases, though detailed enzymatic pathways are not provided in the search results.

Stereochemical Considerations

The compound’s stereochemistry (1R-(1α,2α,3β,5α)) influences its reactivity. For example:

-

Oxidation retains the bicyclic framework but converts the hydroxyl group to a ketone without altering the stereochemistry of other chiral centers.

-

Reactions involving the hydroxyl group (e.g., esterification) may proceed with retention or inversion of configuration, depending on the mechanism.

Physical and Spectral Data

Key physical properties and spectral data for the compound include:

Scientific Research Applications

Pharmaceutical Applications

Isopinocampheol has been investigated for its potential therapeutic effects due to its influence on various biological pathways:

- Anti-inflammatory Properties : Research indicates that isopinocampheol may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Fragrance Chemistry

The compound is also utilized in the fragrance industry:

- Natural Fragrance Component : Isopinocampheol is valued for its pleasant aroma reminiscent of pine and is often used in perfumes and scented products . Its unique scent profile allows it to serve as a natural alternative to synthetic fragrances.

Materials Science

In materials science, isopinocampheol has been explored for its potential use in:

- Polymer Production : The compound can be polymerized to create bio-based materials with desirable mechanical properties. This application aligns with the growing trend towards sustainable materials .

Case Studies

Mechanism of Action

The mechanism by which (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol exerts its effects involves interactions with specific molecular targets. The compound’s rigid structure and chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The compound’s stereochemical configuration distinguishes it from isomers. For example:

- (1α,2β,3α,5α)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (CAS 27779-29-9) shares the same molecular formula but differs in stereochemistry (1α,2β,3α,5α vs. 1R,1α,2α,3β,5α), leading to variations in polarity and melting/boiling points .

- Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl- (CAS 4948-28-1) has the hydroxyl group at position 2 instead of 3, altering hydrogen-bonding capacity and reactivity .

Functional Group Derivatives

- Ketone Derivative: (1alpha,2beta,5alpha)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (CAS 15358-88-0) replaces the hydroxyl group with a ketone, reducing polarity (logP: calculated higher hydrophobicity) and increasing volatility (boiling point: 213°C vs. ~217°C for the alcohol) .

- Methylene-Substituted Analog :

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (CAS 1674-08-4) features a methylene group instead of a methyl at position 2, reducing steric hindrance and increasing reactivity in addition reactions .

Related Bicyclic Terpenes

Physicochemical Properties

Q & A

Q. What are the optimal methods for synthesizing or isolating (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol?

- Methodological Answer : The compound can be synthesized via stereoselective cyclization of terpene precursors or isolated from natural sources like Chrysanthemum indicum L. using hydrodistillation followed by chromatographic purification (e.g., silica gel column chromatography with hexane/ethyl acetate gradients). Purity (>99%) is verified via GC-MS or HPLC coupled with refractive index detection . For synthetic routes, catalytic hydrogenation or enzymatic resolution may enhance stereochemical fidelity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use - and -NMR to identify methyl groups (δ 0.8–1.5 ppm), hydroxyl protons (δ 1.5–2.5 ppm), and bicyclic carbon signals. NOESY or COSY experiments resolve stereochemical assignments, particularly for the 1R,2alpha,3beta,5alpha configuration .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation .

- IR spectroscopy : Confirm hydroxyl groups via O-H stretching (3200–3600 cm) .

Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Lipophilic (logP ≈ 1.8), soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly in water. Use co-solvents like DMSO for biological assays .

- Stability : Store at 2–8°C under inert gas (argon) to prevent oxidation. Monitor degradation via TLC or HPLC .

- Boiling Point : ~217°C at 760 mmHg; distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 enzymes). Input the compound’s 3D structure (SMILES:

C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O) to analyze binding affinity and pose . - MD simulations : Run GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories. Focus on hydrogen bonding and hydrophobic interactions at active sites .

Q. What strategies resolve data contradictions in stereoisomer characterization (e.g., conflicting NMR assignments)?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IG column with n-hexane/isopropanol (95:5) to separate enantiomers. Compare retention times with authentic standards .

- VCD (Vibrational Circular Dichroism) : Differentiate diastereomers by comparing experimental and DFT-simulated spectra .

- Isotopic labeling : -enriched samples enhance NMR signal resolution for crowded spectral regions .

Q. How does the compound participate in metabolic or biochemical pathways?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-HRMS. Identify hydroxylation or demethylation products .

- Isotope tracing : Use - or -labeled analogs to track incorporation into downstream metabolites .

- Enzyme inhibition studies : Measure IC values against target enzymes (e.g., monooxygenases) using fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.